Antimicrobial Activity: Direct Comparison of 3-CBA and its Organotin Derivatives Against Bacterial Pathogens
In a direct head-to-head study, diphenyltin(IV) di-3-chlorobenzoate and triphenyltin(IV) 3-chlorobenzoate were synthesized and tested against Gram-positive *Bacillus subtilis* and Gram-negative *Pseudomonas aeruginosa* [1]. The study demonstrates the potentiation of antibacterial activity upon derivatization of the 3-CBA ligand, providing quantitative inhibition data for specific bacterial strains.
| Evidence Dimension | Antibacterial activity (Zone of inhibition in mm) |
|---|---|
| Target Compound Data | Triphenyltin(IV) 3-chlorobenzoate: 22.5 mm (*P. aeruginosa*), 24.3 mm (*B. subtilis*). Diphenyltin(IV) di-3-chlorobenzoate: 20.1 mm (*P. aeruginosa*), 21.8 mm (*B. subtilis*). |
| Comparator Or Baseline | 3-Chlorobenzoic acid (ligand): 6.2 mm (*P. aeruginosa*), 6.0 mm (*B. subtilis*). |
| Quantified Difference | Triphenyltin(IV) 3-chlorobenzoate exhibits >3.6-fold increase in zone of inhibition compared to the free acid ligand against *P. aeruginosa*. |
| Conditions | In vitro antibacterial assay using disc diffusion method; concentrations not specified in abstract. |
Why This Matters
This data shows that while 3-CBA itself has modest antimicrobial activity, it serves as a critical ligand for creating organotin complexes with substantially enhanced antibacterial potency, which is valuable for developing novel antimicrobial agents.
- [1] H. D. H. et al. Antibacterial Activity of Diphenyltin(IV) and Triphenyltin(IV) 3-Chlorobenzoate Against Pseudomonas Aeruginosa and Bacillus Subtilis. Jurnal Kimia Sains dan Aplikasi, 2018, 21(2), 92-97. View Source
